molecular formula C6H13NaO4S B12650088 Sodium 1,3-dimethylbutyl sulphate CAS No. 85099-23-6

Sodium 1,3-dimethylbutyl sulphate

Cat. No.: B12650088
CAS No.: 85099-23-6
M. Wt: 204.22 g/mol
InChI Key: GVPLMTMISXCYPD-UHFFFAOYSA-M
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Description

Sodium 1,3-dimethylbutyl sulphate is an organic compound with the molecular formula C6H13NaO4S. It is a sodium salt of sulphuric acid esterified with 1,3-dimethylbutanol. This compound is known for its surfactant properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 1,3-dimethylbutyl sulphate typically involves the esterification of 1,3-dimethylbutanol with sulphuric acid, followed by neutralization with sodium hydroxide. The reaction conditions include:

    Temperature: The esterification reaction is usually carried out at elevated temperatures to facilitate the reaction.

    Catalysts: Acid catalysts such as sulfuric acid are commonly used.

    Solvents: Organic solvents like toluene or dichloromethane may be used to dissolve the reactants and products.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves:

    Raw Materials: 1,3-dimethylbutanol, sulfuric acid, and sodium hydroxide.

    Reaction Conditions: Controlled temperature and pressure to optimize yield and purity.

    Purification: The product is purified through distillation or crystallization to remove impurities.

Chemical Reactions Analysis

Types of Reactions: Sodium 1,3-dimethylbutyl sulphate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert it back to the alcohol form.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Halides, amines, or thiols.

Major Products:

    Oxidation Products: Sulfonic acids.

    Reduction Products: 1,3-dimethylbutanol.

    Substitution Products: Various substituted organic compounds depending on the nucleophile used.

Scientific Research Applications

Sodium 1,3-dimethylbutyl sulphate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.

    Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.

    Industry: Utilized in the manufacture of detergents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism of action of sodium 1,3-dimethylbutyl sulphate involves its surfactant properties. It reduces surface tension, allowing it to interact with and disrupt lipid membranes. This property is particularly useful in biological applications where it can lyse cells and solubilize membrane proteins. The molecular targets include lipid bilayers and membrane-bound proteins, and the pathways involved are related to membrane disruption and solubilization.

Comparison with Similar Compounds

    Sodium dodecyl sulfate (SDS): Another widely used surfactant with similar properties but a longer alkyl chain.

    Sodium tetradecyl sulfate: Used in medical applications for sclerotherapy.

    Sodium bis(1,3-dimethylbutyl) sulfosuccinate: Used in polymerization processes and as a coating material.

Uniqueness: Sodium 1,3-dimethylbutyl sulphate is unique due to its specific alkyl chain structure, which provides distinct surfactant properties. It offers a balance between hydrophobic and hydrophilic interactions, making it suitable for a variety of applications where other surfactants may not be as effective.

Properties

CAS No.

85099-23-6

Molecular Formula

C6H13NaO4S

Molecular Weight

204.22 g/mol

IUPAC Name

sodium;4-methylpentan-2-yl sulfate

InChI

InChI=1S/C6H14O4S.Na/c1-5(2)4-6(3)10-11(7,8)9;/h5-6H,4H2,1-3H3,(H,7,8,9);/q;+1/p-1

InChI Key

GVPLMTMISXCYPD-UHFFFAOYSA-M

Canonical SMILES

CC(C)CC(C)OS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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